Cas no 89776-33-0 (3-Amino-1-(thiophen-2-yl)propan-1-one)
3-Amino-1-(thiophen-2-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-1-(thiophen-2-yl)propan-1-one
- 1-Propanone, 3-amino-1-(2-thienyl)-
- SCHEMBL6423116
- AKOS006292791
- 89776-33-0
- EN300-795177
-
- Inchi: 1S/C7H9NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2
- InChI Key: BRSFKVCERZFMLX-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(CCN)=O
Computed Properties
- Exact Mass: 155.04048508g/mol
- Monoisotopic Mass: 155.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 71.3Ų
Experimental Properties
- Density: 1.188±0.06 g/cm3(Predicted)
- Boiling Point: 298.2±20.0 °C(Predicted)
- pka: 8.43±0.10(Predicted)
3-Amino-1-(thiophen-2-yl)propan-1-one Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-795177-0.05g |
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89776-33-0 | 95.0% | 0.05g |
$587.0 | 2025-03-21 | |
| Enamine | EN300-795177-0.1g |
3-amino-1-(thiophen-2-yl)propan-1-one |
89776-33-0 | 95.0% | 0.1g |
$615.0 | 2025-03-21 | |
| Enamine | EN300-795177-0.25g |
3-amino-1-(thiophen-2-yl)propan-1-one |
89776-33-0 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
| Enamine | EN300-795177-0.5g |
3-amino-1-(thiophen-2-yl)propan-1-one |
89776-33-0 | 95.0% | 0.5g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-795177-1.0g |
3-amino-1-(thiophen-2-yl)propan-1-one |
89776-33-0 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
| Enamine | EN300-795177-2.5g |
3-amino-1-(thiophen-2-yl)propan-1-one |
89776-33-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-21 | |
| Enamine | EN300-795177-5.0g |
3-amino-1-(thiophen-2-yl)propan-1-one |
89776-33-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
| Enamine | EN300-795177-10.0g |
3-amino-1-(thiophen-2-yl)propan-1-one |
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3-Amino-1-(thiophen-2-yl)propan-1-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-Amino-1-(thiophen-2-yl)propan-1-one
Introduction to 3-Amino-1-(thiophen-2-yl)propan-1-one (CAS No. 89776-33-0)
3-Amino-1-(thiophen-2-yl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 89776-33-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a thiophene ring and an amine functional group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both aromatic and aliphatic components makes it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 3-amino-1-(thiophen-2-yl)propan-1-one consists of a propanone backbone substituted with a thiophene ring at the first carbon and an amino group at the third carbon. This configuration allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The thiophene ring, known for its stability and electronic characteristics, contributes to the compound's interaction with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in natural products and their potential as pharmacophores. Thiophenyl-containing derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 3-amino-1-(thiophen-2-yl)propan-1-one is no exception, and its unique structure has led to several innovative applications in synthetic chemistry and pharmacology.
One of the most compelling aspects of 3-amino-1-(thiophen-2-yl)propan-1-one is its role as a precursor in the synthesis of more complex molecules. Its reactive sites—the amine group and the carbonyl group—can undergo various transformations, including condensation reactions, nucleophilic additions, and cyclization processes. These reactions are fundamental in constructing intricate molecular frameworks that mimic natural products or designed drug candidates.
The pharmaceutical industry has leveraged this compound in the development of novel therapeutic agents. For instance, derivatives of 3-amino-1-(thiophen-2-yl)propan-1-one have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The thiophene ring's ability to modulate electronic properties makes it an ideal component for designing molecules that can selectively interact with biological targets.
Recent studies have also highlighted the compound's utility in material science. The conjugated system formed by the thiophene ring and the carbonyl group enhances its luminescent properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This dual functionality—pharmaceutical relevance and material science application—underscores the versatility of 3-amino-1-(thiophen-2-yl)propan-1-one.
The synthesis of 3-amino-1-(thiophen-2-yl)propan-1-one typically involves multi-step organic reactions, starting from readily available precursors such as thiophene derivatives and amino acids. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for both research and industrial purposes.
In conclusion, 3-amino-1-(thiophen-2-yloctanopropone) (CAS No. 89776 33 0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in scientific innovation.
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